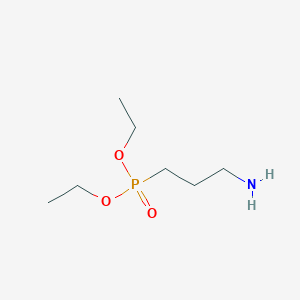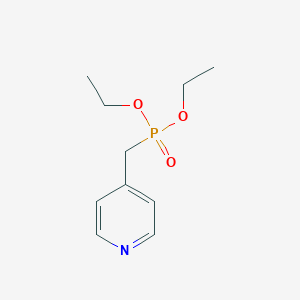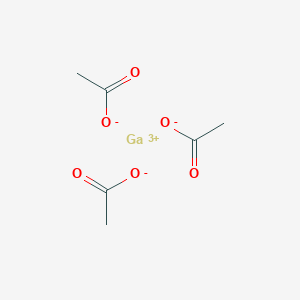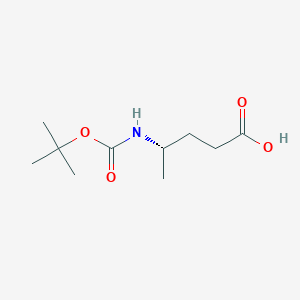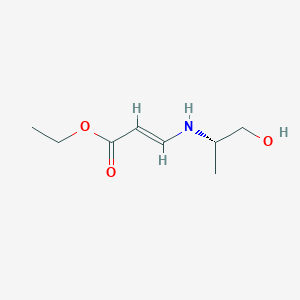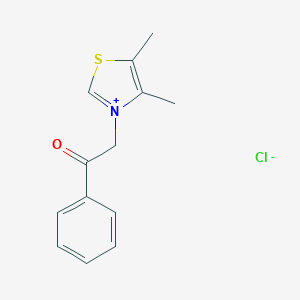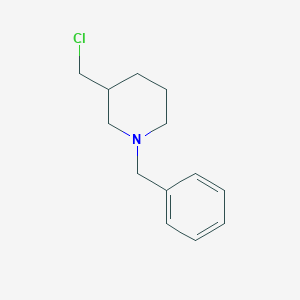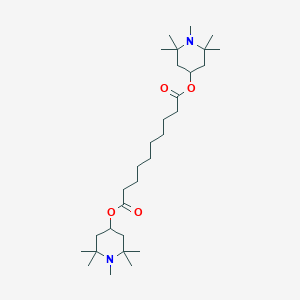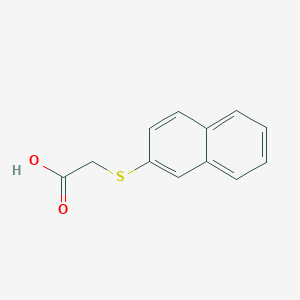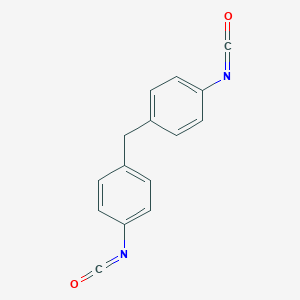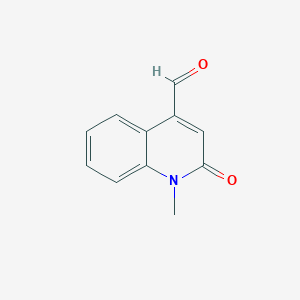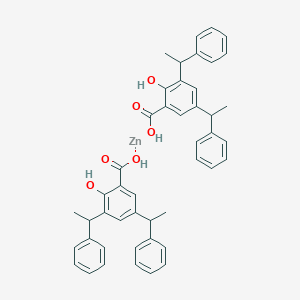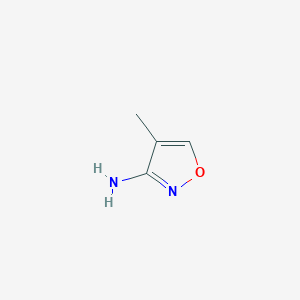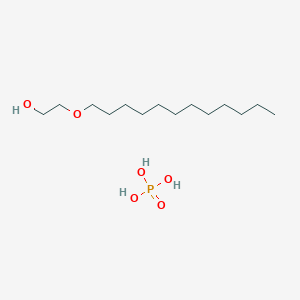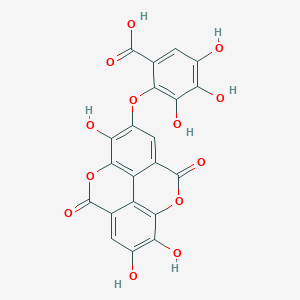
Valoneic acid dilactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valoneic acid dilactone is a natural product found in Juglans ailanthifolia, Punica granatum, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis Techniques : VAD was synthesized using the classical Ullmann coupling reaction. This process involved preparing the diaryl ether component via Ullmann condensation, using corresponding phenol and arylbromide (Abe, Ishikura, & Horino, 2015).
Biological and Pharmacological Properties
- Xanthine Oxidase Inhibition : VAD was identified as a potent inhibitor of xanthine oxidase (XOD), a key enzyme in hyperuricemia. It showed stronger inhibition than allopurinol, a clinical drug for XOD, suggesting its potential in hyperuricemia treatment (Unno, Sugimoto, & Kakuda, 2004).
- 5Α-Reductase Inhibition : In a study focusing on compounds isolated from Shorea laeviforia, VAD exhibited inhibitory activity against rat liver 5Α-reductase, an enzyme implicated in steroid metabolism (Hirano, Kondo, & Sakai, 2003).
- Antidiabetic Activity : VAD isolated from Punica granatum demonstrated significant antidiabetic activity in vitro and in vivo, suggesting its potential as an antidiabetic agent (Jain, Viswanatha, Manohar, & Shivaprasad, 2012).
Antioxidant and Hypoglycemic Activities
- Antioxidant Properties : A study on a Castanea sativa tannin employed in oenology identified VAD as a major constituent contributing to strong antioxidant activities (Cardullo et al., 2018).
- Hypoglycemic Activity : VAD, among other compounds, was reported to have high hypoglycemic activity, indicating its potential application in diabetes management (Brás et al., 2020).
Additional Applications
- Analytical Chemistry : A study developed a sensitive and selective assay for the identification and quantification of valone, a compound related to VAD, in serum by liquid chromatography-tandem mass spectrometry, demonstrating the role of VAD in analytical methods (Cai et al., 2009).
Properties
CAS No. |
60202-70-2 |
|---|---|
Molecular Formula |
C21H10O13 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid |
InChI |
InChI=1S/C21H10O13/c22-7-2-6(19(28)29)16(15(27)12(7)24)32-9-3-5-11-10-4(20(30)34-18(11)14(9)26)1-8(23)13(25)17(10)33-21(5)31/h1-3,22-27H,(H,28,29) |
InChI Key |
BPAOAXAAABIQKR-UHFFFAOYSA-N |
SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O |
Synonyms |
Valoneic acid dilactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


